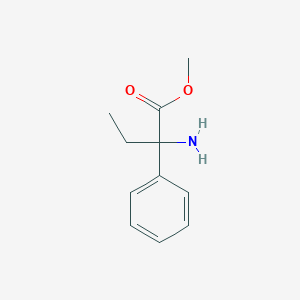

Methyl 2-amino-2-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYMDIRNRNJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76142-47-7 | |

| Record name | Methyl 2-amino-2-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 2 Phenylbutanoate

Esterification Routes from 2-Amino-2-phenylbutanoic Acid Precursors

The most direct route to Methyl 2-amino-2-phenylbutanoate is the esterification of its corresponding carboxylic acid, 2-Amino-2-phenylbutanoic acid. nih.govsigmaaldrich.comchemicalbook.com This transformation can be achieved through several established methods.

A common laboratory-scale method is the Fischer-Speier esterification. This involves reacting 2-Amino-2-phenylbutanoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the methyl ester. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.

Another approach involves the initial formation of the carboxylate salt of the amino acid, followed by reaction with a methylating agent. For instance, 2-Amino-2-phenylbutanoic acid can be deprotonated with a base like sodium hydroxide (B78521) to form the sodium carboxylate. google.com This salt is then treated with a methylating agent such as methyl sulfate (B86663) or methyl iodide in an appropriate organic solvent. A patent describing the synthesis of a related compound, 2-(dimethylamino)-2-phenylbutyric acid methyl ester, reports heating the sodium salt of the corresponding acid with methyl sulfate in solvents like toluene (B28343) or dimethylbenzene, achieving high yields of 88-90%. google.com While this patent focuses on a subsequent N-methylation step, the core esterification process is directly applicable.

The choice of method depends on factors like scale, substrate sensitivity, and desired purity. Acid-catalyzed esterification is straightforward but may require careful control for substrates with sensitive functional groups, while the carboxylate alkylation route can be milder and offer high yields.

| Method | Reagents | Solvent | Conditions | Typical Yield | Citation |

| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Moderate to Good | General Principle |

| Carboxylate Alkylation | 1. NaOH2. Methyl Sulfate | Toluene or Dimethylbenzene | Heated, e.g., 110°C to reflux | 88-90% (for analog) | google.com |

**2.2. Asymmetric Synthesis Approaches to Enantiomerically Enriched Forms

The biological activity of chiral molecules is often confined to a single enantiomer, making asymmetric synthesis a critical area of research. williams.edu For this compound, which possesses a chiral quaternary carbon, several strategies can be employed to produce enantiomerically enriched forms.

Enantioselective catalysis offers an elegant method for creating chiral centers. williams.edu A promising strategy for α,α-disubstituted amino acids involves the use of chiral transition metal complexes. Specifically, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) have been used for the asymmetric synthesis of various tailor-made amino acids. nih.govnih.gov

In this approach, a Schiff base is formed between a simple amino acid (like glycine), a chiral ligand, and a Ni(II) salt. nih.gov The resulting planar complex activates the α-proton of the amino acid, allowing for deprotonation to form a nucleophilic enolate equivalent. This chiral enolate can then be reacted with electrophiles. To synthesize the 2-amino-2-phenylbutanoate backbone, this would involve a sequential or directed alkylation, first with an ethyl group source (e.g., ethyl iodide) and then a phenyl group source, or vice versa. The facial selectivity of the alkylation is controlled by the chiral ligand attached to the nickel center, leading to the preferential formation of one enantiomer. nih.gov After the alkylation steps, the complex is disassembled to release the desired amino acid, which can then be esterified.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. While specific biocatalytic routes for this compound are not widely documented, established enzymatic methods for chiral synthesis can be conceptually applied.

One potential strategy is the kinetic resolution of the racemic amino acid or its ester. Lipases are commonly used for the enantioselective esterification of racemic alcohols or the hydrolysis of racemic esters. A lipase (B570770) could potentially catalyze the esterification of racemic 2-Amino-2-phenylbutanoic acid with methanol, preferentially converting one enantiomer to the methyl ester and leaving the other enantiomer as the unreacted acid. The resulting mixture of the chiral ester and chiral acid could then be separated.

Another approach could involve enzymes in the construction of the chiral center itself. For example, chemo-enzymatic strategies have been developed for the synthesis of other chiral amino compounds, such as vicinal amino alcohols, using enzymes like styrene (B11656) monooxygenases for stereoselective epoxidation followed by chemical ring-opening. researchgate.net The development of novel aminotransferases or other C-N bond-forming enzymes could one day provide a direct biocatalytic route to such quaternary amino acids.

Chiral auxiliary-based methods are a robust and predictable way to induce chirality. williams.edu The Evans oxazolidinone auxiliaries are particularly effective and well-understood. williams.edu In this methodology, a chiral auxiliary, such as 4-benzyl-2-oxazolidinone, is first acylated with an appropriate acyl group. williams.edu

To generate the quaternary center of 2-amino-2-phenylbutanoate, one could start with an N-acyl oxazolidinone derived from an α-substituted carboxylic acid, for example, N-(2-phenylacetyl)oxazolidinone. Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature generates a rigid, chelated (Z)-enolate. williams.edu The chiral auxiliary shields one face of the enolate, directing the subsequent alkylation to occur from the opposite face. The introduction of an ethyl group using an electrophile like ethyl iodide would proceed with high diastereoselectivity. williams.edu Finally, cleavage of the chiral auxiliary, typically through hydrolysis or alcoholysis (using, for example, magnesium methoxide (B1231860) in methanol), would yield the enantiomerically enriched 2-amino-2-phenylbutanoic acid or its methyl ester directly, while allowing for the recovery of the auxiliary.

| Auxiliary Type | Key Step | Electrophile Example | Selectivity | Citation |

| Evans Oxazolidinone | Diastereoselective Alkylation | Benzyl Bromide | >99:1 dr (for a similar system) | williams.edu |

| Chiral Alkoxy Amines | Asymmetric Alkylation of Metalloenamines | n-Hexyl Iodide | up to 58% ee (for 2-methyloctanal) | uoa.gr |

Multi-Step Synthesis from Diverse Starting Materials

Beyond the direct modification of amino acid precursors, this compound can be constructed through multi-step sequences starting from more fundamental building blocks.

One classic and versatile method for synthesizing α-amino acids is the Strecker synthesis. A plausible route to 2-Amino-2-phenylbutanoic acid would begin with the ketone 1-phenyl-1-butanone. This starting material can be reacted with a cyanide source (e.g., potassium cyanide) and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form the intermediate α-aminonitrile, 2-amino-2-phenylbutanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target racemic 2-Amino-2-phenylbutanoic acid. google.com The final step would be the esterification with methanol as described in section 2.1.

An alternative multi-step route starts from ethyl benzoylacetate. google.com This could involve an initial alkylation reaction to introduce the ethyl group at the α-position. The resulting keto-ester could then be converted to the amino acid through various methods, including a reductive amination sequence or conversion to an oxime followed by reduction. A patent describes a sequence starting with ethyl benzoylacetate, involving alkylation, a Strecker reaction, and hydrolysis to obtain the amino acid. google.com These multi-step approaches offer flexibility in accessing the target structure from readily available commercial materials.

Optimization of Reaction Conditions and Yields for Academic Syntheses

For any synthetic route, the optimization of reaction conditions is crucial for maximizing yield and purity, which is a key aspect of academic and industrial research. researchgate.netscielo.br The synthesis of this compound is no exception, and key steps such as the esterification or the formation of the quaternary carbon can be systematically optimized.

Parameters that are commonly evaluated include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. researchgate.netscielo.br For example, in the acid-catalyzed esterification of 2-Amino-2-phenylbutanoic acid, different acid catalysts (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) could be screened. The reaction temperature could be varied from room temperature to reflux, and the reaction time monitored to find the point of maximum conversion without significant side product formation. scielo.br

In a patent for the related N,N-dimethylated analog, different solvents were implicitly chosen for the esterification precursor step, with both toluene and dimethylbenzene being used, achieving high yields of 90% and 88% respectively. google.com This highlights how solvent choice can influence reaction outcomes. In other synthetic systems, a switch from a common solvent like dichloromethane (B109758) to a "greener" solvent like acetonitrile (B52724) has been shown to provide a better balance between conversion and selectivity while also reducing reaction times. scielo.br A systematic approach, often involving a Design of Experiments (DoE) methodology, allows for the efficient exploration of the reaction space to identify the optimal conditions for a given transformation.

| Parameter | Variation | Potential Effect on Yield/Selectivity | Citation (Principle) |

| Solvent | Toluene vs. Dimethylbenzene | Slight change in yield (90% vs 88% for analog) | google.com |

| Acetonitrile vs. Dichloromethane | Improved balance of conversion and selectivity | scielo.br | |

| Temperature | 0°C vs. Room Temp vs. Reflux | Lower temperatures may decrease conversion; reflux may increase side reactions | scielo.br |

| Reaction Time | 4h vs. 20h | Longer times can lead to reduced selectivity due to side product formation | scielo.br |

| Reagent | Ag₂O vs. other Ag(I) salts | Affects conversion and selectivity in oxidative coupling | scielo.br |

| TCT vs. CDMT (Coupling agents) | Significant impact on yield in amide formation | researchgate.net |

Chemical Reactivity and Transformation of Methyl 2 Amino 2 Phenylbutanoate

Reactions Involving the Amino Functionality

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile and a center for various derivatization reactions.

The primary amine group of Methyl 2-amino-2-phenylbutanoate is nucleophilic and readily reacts with alkyl halides in a process known as amine alkylation or N-alkylation. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. masterorganicchemistry.com However, a significant challenge in the alkylation of primary amines is the tendency for over-alkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

To achieve mono-alkylation, specific strategies must be employed, such as using a large excess of the initial amine. Conversely, to achieve complete alkylation, an excess of the alkylating agent is used in a process called exhaustive methylation, typically with a highly reactive agent like methyl iodide, to form the quaternary ammonium salt. masterorganicchemistry.com

Table 1: Examples of N-Alkylation Reactions

| Reactant | Reagent | Expected Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (Excess) | Methyl 2-(trimethylammonio)-2-phenylbutanoate iodide | Exhaustive Methylation |

| This compound | Ethyl Bromide | Mixture of secondary, tertiary amines, and quaternary salt | N-Alkylation |

Modern synthetic methods also utilize alcohols as alkylating agents in processes like hydrogen-borrowing catalysis, often employing iridium or ruthenium catalysts, which can offer higher selectivity for mono-alkylation under specific conditions. nih.govorganic-chemistry.org

To enhance the detection and quantification of amino compounds like this compound in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC), the amino group is often chemically modified or "derivatized". mdpi.com Derivatization can increase the molecule's volatility, thermal stability, and ionization efficiency for mass spectrometry (MS) analysis. mdpi.commdpi.comresearchgate.net

A common two-step derivatization for amino acids suitable for GC-MS analysis involves:

Esterification: The carboxylic acid group (if present) is converted to an ester. In the case of this compound, the ester is already present.

Acylation: The amino group is acylated. A widely used reagent for this is pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amine to form a stable, electron-capturing pentafluoropropionyl derivative that is highly sensitive in GC-MS. mdpi.comresearchgate.net

For LC-MS analysis, pre-column derivatization is employed to improve separation and ionization efficiency. researchgate.net A standard reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to yield highly fluorescent and UV-active derivatives, making them easily detectable. researchgate.net

Table 2: Common Derivatization Reagents for the Amino Group

| Reagent | Acronym | Purpose | Analytical Technique |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Increases UV absorbance and fluorescence | HPLC, LC-MS researchgate.net |

| Pentafluoropropionic anhydride | PFPA | Increases volatility and electron-capture response | GC-MS mdpi.comresearchgate.net |

| Alkyl chloroformates | Forms carbamates for improved volatility | GC-MS mdpi.com |

Reactions at the Ester Moiety: Hydrolysis and Transesterifications

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 2-amino-2-phenylbutanoic acid. sigmaaldrich.com

Hydrolysis can be catalyzed by either acid or base:

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid like H₂SO₄ or HCl. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Methyl esters, like this compound, tend to hydrolyze more rapidly than ethyl or other larger alkyl esters due to reduced steric hindrance.

Transesterification is the process of converting one ester into another. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to replace the methyl group with another alkyl group.

Table 3: Hydrolysis of this compound

| Conditions | Product | Mechanism |

|---|---|---|

| H₂O, H₂SO₄, Heat | 2-Amino-2-phenylbutanoic acid | Acid-Catalyzed Nucleophilic Acyl Substitution |

Stereospecific and Stereoselective Transformations

The central carbon atom of this compound, bonded to four different groups (amino, methyl ester, phenyl, and ethyl), is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. Chemical transformations involving this compound can be either stereospecific or stereoselective.

Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. For a reaction at a remote site from the chiral center (e.g., hydrolysis of the ester), the configuration of the chiral center is typically retained.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. The synthesis of enantiomerically pure amino acids and their derivatives is a significant area of research. For instance, stereoselective synthesis of related pinane-based 2-amino-1,3-diols has been achieved through processes like stereoselective aminohydroxylation. beilstein-journals.org Similarly, stereospecific synthesis of deuterated amino sugars has been performed to study their conformation. nih.gov These examples highlight the types of stereocontrolled transformations that are possible with chiral amino esters.

Mechanistic Studies of Key Reactions and Pathways

Understanding the mechanisms of the key reactions provides insight into the behavior of this compound.

Mechanism of N-Alkylation: As mentioned, this reaction follows an SN2 pathway . The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. The resulting ammonium salt is then deprotonated by a base (which can be another molecule of the amine) to yield the alkylated amine. masterorganicchemistry.com

Mechanism of Ester Hydrolysis:

Acid-Catalyzed: The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst. This makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of methanol (B129727) is eliminated, and deprotonation of the resulting carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Base-Catalyzed (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (⁻OCH₃) yields the carboxylic acid. The methoxide is a strong base and immediately deprotonates the carboxylic acid to form a carboxylate salt and methanol. This final, irreversible acid-base step drives the reaction to completion.

Mechanism of Derivatization (with FMOC-Cl): The reaction of the amino group with 9-fluorenylmethyl chloroformate involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate. This leads to the displacement of the chloride ion and the formation of a stable carbamate (B1207046) derivative. researchgate.net

Stereochemical Resolution and Enantiopurity Assessment

Chiral Resolution Techniques for Racemic Mixtures

Racemic mixtures consist of equal amounts of two enantiomers, which have identical physical properties, making their separation challenging. However, several techniques have been developed to achieve this separation.

A classical and widely used method for resolving racemic amines and amino acids is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. For a racemic amine like Methyl 2-amino-2-phenylbutanoate, a chiral acid such as (+)-tartaric acid can be employed. sigmaaldrich.com

The reaction between the racemic amine and the chiral acid results in the formation of a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. The less soluble salt can then be isolated by filtration. Subsequently, the resolved amine can be recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid.

Table 1: Representative Example of Diastereomeric Salt Resolution

| Resolving Agent | Racemic Compound | Solvent | Outcome |

| (+)-Tartaric Acid | α-Methylbenzylamine | Methanol (B129727) | The (S)-amine-(R,R)-tartrate salt is less soluble and crystallizes out, allowing for the resolution of the enantiomers. elsevierpure.com |

Chromatographic techniques utilizing chiral stationary phases (CSPs) are powerful methods for the analytical and preparative separation of enantiomers. These CSPs create a chiral environment in which the enantiomers of the analyte can interact differently, leading to different retention times and, thus, their separation.

For α-amino acid esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. nih.gov Columns like Chiralpak® AD and Chiralcel® OD, which are based on amylose and cellulose derivatives, respectively, have been successfully used for the enantiomeric separation of N-protected α-amino acids. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer.

Enzyme-catalyzed reactions are a prominent example of kinetic resolution. Lipases, for instance, are widely used for the resolution of racemic esters. researchgate.net In the case of a racemic mixture of this compound, a lipase (B570770) could selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. For example, lipases such as Pseudomonas lipase have been shown to selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity. researchgate.net This allows for the separation of the unreacted ester from the formed carboxylic acid.

Another approach is the lipase-catalyzed transesterification in an organic solvent. In this method, the enzyme acylates one enantiomer preferentially in the presence of an acyl donor. This results in an acylated product from one enantiomer, while the other enantiomer remains in its original ester form.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

After a chiral resolution, it is essential to determine the enantiomeric excess (ee) of the separated products, which is a measure of their purity. It is also often necessary to determine the absolute configuration (R or S) of the enantiomers.

Chiral HPLC is a primary tool for determining the enantiomeric excess of a chiral compound. The principle is the same as for chromatographic resolution, where a chiral stationary phase is used to separate the enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

For the analysis of amino acid esters, polysaccharide-based columns are frequently used. nih.govnih.gov The choice of the column and mobile phase is critical for achieving baseline separation of the enantiomers, which is necessary for accurate quantification.

Table 2: Representative Chiral HPLC Conditions for Amino Acid Ester Separation

| Column | Mobile Phase | Flow Rate | Detection | Application |

| Chiralpak® IA | Hexane/Isopropanol | 1.0 mL/min | UV | Enantiomeric separation of NBD-derivatized α-amino acid esters. nih.gov |

| Chiralpak® AD-H | n-Hexane/Isopropanol (93:7 v/v) with 0.5% DEA | 0.8 mL/min | UV (343 nm) | Baseline separation of hydroxychloroquine (B89500) enantiomers, demonstrating the capability for resolving complex chiral amines. nih.gov |

Chiral Gas Chromatography (GC) is another powerful technique for determining enantiomeric excess. For volatile compounds, direct analysis is possible. However, for less volatile compounds like amino acid esters, derivatization is often necessary to increase their volatility and improve chromatographic performance. researchgate.net

Common derivatization procedures for amino acids and their esters involve esterification of the carboxyl group and acylation of the amino group. For instance, N-trifluoroacetyl (TFA) derivatives are commonly prepared for chiral GC analysis. nih.gov The derivatized enantiomers are then separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val). nih.gov The separated enantiomers are detected, and the enantiomeric excess is calculated from the peak areas.

Table 3: Representative Chiral GC Conditions for Derivatized Amino Acid Separation

| Column | Derivatization | Carrier Gas | Detector | Application |

| Chirasil-L-Val | Heptafluorobutyl chloroformate & methylamine | Helium | MS | Analysis of secondary amino acid enantiomers in biological samples. nih.gov |

| Astec® CHIRALDEX® G-TA | Methylation and Acetylation | Helium | FID | Enantioresolution of proline after derivatization. researchgate.net |

Spectroscopic Methods for Chiral Analysis (e.g., Circular Dichroism)

The stereochemical configuration of this compound is a critical determinant of its biological activity and chemical interactions. Spectroscopic techniques, particularly circular dichroism (CD), play a pivotal role in the non-destructive determination of the enantiomeric purity and absolute configuration of this and other chiral molecules.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image spectra. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule. In the case of this compound, the phenyl group acts as a primary chromophore. The spatial relationship between the phenyl ring and the chiral center dictates the sign and magnitude of the Cotton effects observed in the CD spectrum.

Research on peptides containing chiral Cα,α-disubstituted glycines, which are structurally related to this compound, has demonstrated the utility of CD in elucidating conformational preferences. nih.gov For instance, studies on peptides containing residues like Cα-methyl, Cα-isopropylglycine have shown that the CD spectra are indicative of specific secondary structures such as β-turns and helices, which are influenced by the stereochemistry at the α-carbon. nih.gov

A common approach for determining the absolute configuration of α-amino acids involves derivatization with a chromophoric auxiliary, followed by CD analysis. For example, complexation with Cu(II) salts after derivatization can induce a predictable propeller-like structure. The resulting exciton-coupled circular dichroism (ECCD) spectrum, which arises from the interaction of the chromophores, exhibits a characteristic bisignate (two-signed) curve. The sign of this curve is directly correlated to the absolute configuration of the original amino acid. nih.gov This method is highly sensitive and requires only small amounts of the analyte. nih.gov

While specific CD spectral data for this compound is not extensively documented in publicly available literature, the principles of CD spectroscopy for other α-amino acids are directly applicable. The analysis would involve measuring the CD spectrum of each enantiomer and comparing them. The spectrum of a racemic mixture would show no CD signal. The enantiomeric excess (e.e.) can be determined by comparing the CD signal intensity of a sample to that of a pure enantiomer.

Illustrative CD Spectral Data for Enantiomers of a Chiral Compound

| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| (S)-enantiomer | 220 | -15,000 |

| Racemic Mixture | 220 | 0 |

Note: This table is illustrative and does not represent actual data for this compound.

Chiral Derivatization Strategies Coupled with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. However, as enantiomers have identical masses, MS alone cannot distinguish between them. To overcome this limitation, chiral derivatization strategies are employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS).

A variety of CDAs are available for the derivatization of the amino group in amino acids and their esters. One of the most well-known is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov The reaction of this compound with FDAA would result in the formation of two diastereomers, (R)-methyl 2-amino-2-phenylbutanoate-(L)-FDAA and (S)-methyl 2-amino-2-phenylbutanoate-(L)-FDAA. These diastereomers can be separated by reversed-phase HPLC and detected by MS. The different retention times of the diastereomers allow for their quantification and thus the determination of the enantiomeric composition of the original sample.

Recent advancements have seen the development of novel derivatization reagents designed for high sensitivity in MS detection. For example, reagents incorporating a permanently charged group or a group that is easily ionizable can enhance the signal intensity in electrospray ionization (ESI) mass spectrometry.

Ion mobility-mass spectrometry (IMS-MS) is another advanced technique that can be coupled with chiral derivatization. nih.gov In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber. The diastereomeric derivatives of this compound would have different collision cross-sections, leading to different drift times and allowing for their separation and analysis. nih.gov This method offers the advantage of rapid analysis times. nih.gov

Another strategy involves the use of reagents like diethyl ethoxymethylenemalonate (DEEMM), which reacts with the amino group. nih.gov The resulting derivatives can be analyzed by LC-MS, often using a neutral loss scan mode to selectively detect all derivatized amino compounds in a sample. nih.gov

The choice of derivatizing agent and analytical method depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix.

Common Chiral Derivatizing Agents for Amino Esters

| Chiral Derivatizing Agent | Abbreviation | Reactive Group | Detection Method |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Fluoroaromatic | UV, MS |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Activated Ester | UV, MS |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | UV, MS |

| Diethyl ethoxymethylenemalonate | DEEMM | Ethoxymethylene | MS |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 2 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Methyl 2-amino-2-phenylbutanoate, ¹H NMR spectroscopy would reveal distinct signals for each unique proton environment. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The methyl protons of the ester group (-OCH₃) would present as a sharp singlet, likely around δ 3.7 ppm. The protons of the ethyl group would show a characteristic quartet for the methylene (B1212753) group (-CH₂) adjacent to the chiral center and a triplet for the terminal methyl group (-CH₃), with coupling between them. The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be variable and is affected by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester (δ ~175 ppm), the quaternary carbon attached to the phenyl and amino groups (δ ~60-70 ppm), and the various carbons of the phenyl ring (δ ~125-140 ppm). The methyl ester carbon and the two carbons of the ethyl group would also show characteristic signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Phenyl group (C₆H₅) | 7.2 - 7.5 (multiplet, 5H) | 125 - 140 | Complex pattern due to multiple, distinct aromatic carbons and protons. |

| Amine (NH₂) | 1.5 - 3.0 (broad singlet, 2H) | - | Chemical shift is variable and concentration-dependent. |

| Quaternary Carbon (C-NH₂) | - | 60 - 70 | No attached protons. |

| Ester Methyl (COOCH₃) | ~3.7 (singlet, 3H) | ~52 | Sharp signal characteristic of a methyl ester. |

| Ester Carbonyl (C=O) | - | ~175 | Characteristic downfield shift for a carbonyl carbon. |

| Ethyl Methylene (CH₂) | ~2.0 (quartet, 2H) | ~30 | Coupled to the ethyl's methyl group. |

| Ethyl Methyl (CH₃) | ~0.9 (triplet, 3H) | ~8 | Coupled to the ethyl's methylene group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. libretexts.org The molecular formula for this compound is C₁₁H₁₅NO₂, corresponding to a monoisotopic mass of approximately 193.11 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 193. The molecule would then undergo characteristic fragmentation. Aliphatic amines often exhibit α-cleavage, where the bond adjacent to the carbon-nitrogen bond breaks. libretexts.org For esters, common fragmentation includes the loss of the alkoxy group (-OR). libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 134.

Loss of the ethyl group (-CH₂CH₃): Alpha-cleavage could lead to the loss of an ethyl radical, producing a significant ion.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the ester and amino groups are possible.

Cleavage of the phenyl group: Though aromatic rings are stable, some fragmentation can occur. libretexts.org

In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 194.11756 is commonly observed. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 216.09950, may also be detected. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₅NO₂]⁺ | 193.11 | EI |

| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.12 | ESI |

| [M+Na]⁺ | [C₁₁H₁₅NNaO₂]⁺ | 216.10 | ESI |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous structural model.

A successful crystallographic study of this compound would reveal:

The exact conformation of the molecule in the crystal lattice.

The spatial orientation of the phenyl ring relative to the ethyl and methoxycarbonyl groups.

As of now, a public entry for the crystal structure of this compound is not available in major crystallographic databases like the Cambridge Structural Database (CSD). kaust.edu.sa Such a study would be invaluable for confirming the molecule's stereochemistry and understanding its solid-state properties.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups within a molecule. scirp.org By absorbing light at specific frequencies corresponding to the vibrational modes of its bonds, a molecule generates a unique spectral fingerprint.

For this compound, the IR and Raman spectra would display characteristic bands confirming its structure:

N-H Stretching: The primary amine group would show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The position and breadth of these bands are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹. scirp.org

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. The exact frequency can shift if the carbonyl group participates in hydrogen bonding.

C-O Stretching: The ester C-O bonds would produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: Vibrations from the phenyl ring typically appear in the 1450-1600 cm⁻¹ region.

The presence and nature of hydrogen bonding can be inferred from shifts in the N-H and C=O stretching frequencies. In a condensed phase, intermolecular hydrogen bonding would typically cause the N-H stretching band to broaden and shift to a lower frequency compared to the gas phase.

Table 3: Characteristic Infrared (IR) and Raman Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Ring Bending | 1450 - 1600 | Medium to Weak |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry can be a powerful tool for predicting the most likely pathways for a chemical reaction and for characterizing the high-energy transition states that connect reactants to products. One plausible synthetic route to Methyl 2-amino-2-phenylbutanoate involves the reduction of a precursor, Methyl 2-cyano-2-phenylbutanoate. The mechanism of this transformation, which converts the cyano group (-CN) into an amino group (-NH2), can be investigated computationally.

This would involve modeling the reaction with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Quantum chemical calculations can map out the reaction coordinate, identifying the intermediate structures and the transition state for the reduction of the nitrile. By calculating the activation energies for different potential pathways, the most favorable reaction conditions and the stereochemical outcome of the reaction can be predicted.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. By first optimizing the molecular geometry, subsequent calculations can determine:

NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H and ¹³C) can be calculated and then referenced against a standard (like tetramethylsilane) to predict the NMR spectrum. These predicted shifts are invaluable for assigning peaks in an experimental spectrum.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies. These correspond to the absorption bands in an infrared (IR) and Raman spectrum. Comparing the calculated frequencies with experimental data can help to confirm the structure of the molecule and identify its characteristic vibrational modes.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand how this compound behaves in a solvent, molecular dynamics (MD) simulations can be employed. In an MD simulation, the classical equations of motion are solved for a system containing the molecule of interest and a large number of solvent molecules. This simulation tracks the positions and velocities of all atoms over time, providing a detailed picture of the molecule's dynamics.

MD simulations can reveal information about the solvation shell around the molecule, the stability of different conformers in solution, and the nature of intermolecular interactions, such as hydrogen bonding between the amino and ester groups of the molecule and the solvent. This provides a more realistic model of the molecule's behavior in a chemical or biological environment compared to gas-phase calculations.

Prediction of Physicochemical Parameters (e.g., XlogP, Collision Cross Section) for Theoretical Understanding

In addition to detailed quantum chemical properties, computational tools can rapidly predict a range of physicochemical parameters that are important for understanding the compound's behavior. For this compound, several such parameters have been predicted.

The XlogP , a measure of the molecule's lipophilicity, has a predicted value of 1.6. This suggests that the compound has a moderate degree of solubility in both lipids and water.

The Collision Cross Section (CCS) is a measure of the molecule's size and shape in the gas phase and is relevant for ion mobility-mass spectrometry. The predicted CCS values for different adducts of this compound are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.11756 | 143.4 |

| [M+Na]⁺ | 216.09950 | 149.6 |

| [M-H]⁻ | 192.10300 | 146.4 |

| [M+NH₄]⁺ | 211.14410 | 162.3 |

| [M+K]⁺ | 232.07344 | 148.1 |

| [M+H-H₂O]⁺ | 176.10754 | 137.5 |

| [M+HCOO]⁻ | 238.10848 | 165.8 |

| [M+CH₃COO]⁻ | 252.12413 | 185.2 |

| [M+Na-2H]⁻ | 214.08495 | 149.2 |

| [M]⁺ | 193.10973 | 143.2 |

| [M]⁻ | 193.11083 | 143.2 |

Data sourced from PubChemLite. uni.lu

Applications in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Synthesis

Methyl 2-amino-2-phenylbutanoate is a prominent example of an α,α-disubstituted amino acid, a class of compounds that are crucial as chiral building blocks in the synthesis of complex molecules. The presence of a quaternary stereocenter imparts significant conformational constraints on peptides and other molecules into which it is incorporated. This property is highly sought after in drug design and the synthesis of bioactive compounds, as it can lead to enhanced metabolic stability and well-defined three-dimensional structures.

The synthesis of α,α-disubstituted amino acids is a key area of research, with methods often employing chiral auxiliaries to control the stereochemistry of the newly formed stereocenter. These auxiliaries, which are stereogenic groups temporarily attached to the molecule, guide the reaction to produce the desired enantiomer. After the key bond-forming step, the auxiliary can be removed for reuse. While numerous chiral auxiliaries are available, the development of efficient and highly selective methods remains an active field of investigation.

The incorporation of α,α-disubstituted amino acids like this compound into peptide chains is of particular interest. Peptides containing these residues often exhibit a higher resistance to enzymatic degradation and can be designed to adopt specific secondary structures, such as helices or turns. This conformational rigidity is a critical factor in modulating the biological activity of peptides.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| Oxazolidinones | Nitrogen-based heterocyclic | Asymmetric alkylations, aldol (B89426) reactions |

| Camphorsultam | Sulfonamide-based | Michael additions, alkylations |

| Pseudoephedrine | Amino alcohol-based | Asymmetric alkylations |

Utilization in Asymmetric Catalysis as a Ligand or Precursor

In the field of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. Chiral phosphine (B1218219) ligands, in particular, have proven to be highly effective in a wide range of transformations. While direct use of this compound as a ligand is not extensively documented, its structure makes it an ideal precursor for the synthesis of novel chiral phosphine ligands.

The synthesis of such ligands often involves the conversion of the amino and carboxylate functionalities into phosphorus-containing groups. For instance, the amino group can be transformed into a phosphine through various synthetic routes, a common strategy in the preparation of P,N-ligands (ligands containing both phosphorus and nitrogen donor atoms). These ligands have demonstrated significant success in a variety of catalytic reactions, including hydrogenations and cross-coupling reactions.

The general approach to synthesizing phosphine ligands from amino acid precursors often involves the reduction of the carboxylic acid moiety to an alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent reaction with a phosphide (B1233454) source. Alternatively, the amino group can be derivatized to introduce a phosphine-containing substituent. The chirality inherent in this compound can thus be transferred to the resulting ligand, influencing the stereochemical outcome of the catalytic reaction.

Integration into Polymeric Structures and Materials Science

The incorporation of amino acids into polymeric structures is a rapidly growing field in materials science, driven by the desire to create functional, biocompatible, and biodegradable materials. sigmaaldrich.com Polymers functionalized with amino acids in their side chains can exhibit a range of interesting properties, including pH-responsiveness, tunable optical properties, and self-assembly capabilities. youtube.com

Although specific examples of polymers derived directly from this compound are not widespread in the literature, the general strategies for creating amino acid-functionalized polymers are well-established and applicable. One common approach is the polymerization of amino acid-containing monomers, such as (meth)acrylates or (meth)acrylamides, using controlled radical polymerization techniques. youtube.com This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.

Another significant class of polymers derived from amino acids are poly(amino acid)s or polypeptides. sigmaaldrich.comnih.gov These are typically synthesized via the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). sigmaaldrich.com The resulting polymers have backbones composed of repeating amino acid units and can be designed to have specific secondary structures. The use of an α,α-disubstituted amino acid like this compound as a monomer in these polymerizations would lead to polymers with unique conformational properties and potentially enhanced stability. These materials could find applications in drug delivery, tissue engineering, and as chiral stationary phases in chromatography. sigmaaldrich.comnih.gov

Table 2: Polymerization Techniques for Amino Acid-Based Polymers

| Polymerization Technique | Monomer Type | Key Features |

|---|---|---|

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | (Meth)acrylate or (meth)acrylamide derivatives of amino acids | Controlled molecular weight, narrow dispersity, tolerance to various functional groups. youtube.com |

| Atom Transfer Radical Polymerization (ATRP) | (Meth)acrylate or (meth)acrylamide derivatives of amino acids | Controlled polymerization, allows for block copolymer synthesis. youtube.com |

Precursor for Advanced Organic Intermediates

This compound serves as a valuable precursor for the synthesis of various advanced organic intermediates, particularly those with applications in the pharmaceutical industry. Chiral amines and their derivatives are important building blocks in the synthesis of many active pharmaceutical ingredients (APIs). mdpi.com

A notable example is the use of a derivative of this compound in the synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol, which is a key intermediate for the gastroprokinetic drug Sibutramine Hydrochloride. google.com The synthesis involves the esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid, which can be derived from this compound, followed by reduction. google.com

Furthermore, the general class of α,α-disubstituted α-amino acids are precursors to a wide array of bioactive compounds. uni.lu The ability to introduce two different substituents at the α-carbon allows for the fine-tuning of the steric and electronic properties of the target molecule. This makes them valuable starting materials for the synthesis of, for example, conformationally constrained peptides, non-natural amino acids with unique side chains, and heterocyclic compounds with defined stereochemistry. The development of efficient synthetic routes to these intermediates is a continuous effort in organic synthesis, driven by the demand for new and improved therapeutic agents. uni.lumdpi.com

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sibutramine Hydrochloride |

| 2-(N,N-dimethylamino)-2-phenylbutanol |

| 2-(N,N-dimethylamino)-2-phenylbutyric acid |

Emerging Research Directions and Future Perspectives for Methyl 2 Amino 2 Phenylbutanoate

The field of organic synthesis and catalysis is continuously evolving, driven by the need for more efficient, sustainable, and innovative chemical transformations. Methyl 2-amino-2-phenylbutanoate, as a representative of the α,α-disubstituted amino acid ester class, stands at the intersection of several key research frontiers. Future investigations are poised to unlock its full potential through greener synthetic methodologies, novel reactivity, advanced separation techniques, and new applications in biomimetic catalysis.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-phenylbutanoate, and how can reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. A typical method involves dissolving a precursor like 2-phenylbutanoic acid in tetrahydrofuran (THF), followed by sequential addition of trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) and a base (e.g., diisopropylethylamine) under nitrogen at 60°C. Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) is critical to isolate the product . Reaction duration (e.g., 27 hours) and stoichiometric ratios of reagents significantly impact yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- LC-MS : To confirm molecular weight and detect impurities (e.g., unreacted precursors).

- HPLC : For assessing enantiomeric purity, especially if chiral columns are used .

- NMR : ¹H/¹³C NMR to verify structural integrity, focusing on the α-amino proton (δ ~3.5 ppm) and ester carbonyl (δ ~170 ppm).

- FT-IR : To identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups.

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture, as hydrolysis of the ester group can occur. For short-term use, refrigeration (4°C) with desiccants is acceptable .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high chiral purity?

Use chiral catalysts like (R)- or (S)-BINAP-metal complexes (e.g., Ru or Rh) during asymmetric hydrogenation or reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC with columns such as Chiralpak AD-H. Adjusting solvent polarity (e.g., ethanol vs. hexane) and reaction temperature (e.g., 0–25°C) can enhance stereochemical outcomes .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

Competing pathways include:

- Ester Hydrolysis : Catalyzed by trace acids/bases, leading to 2-amino-2-phenylbutanoic acid. Mitigate by using anhydrous solvents and controlled pH during workup.

- Racemization : Occurs via keto-enol tautomerism at elevated temperatures. Limit reaction times and avoid strong bases. LC-MS and kinetic studies (e.g., monitoring intermediates via time-resolved sampling) are essential for identifying side products .

Q. What in vitro models are suitable for studying the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Test derivatives against serine hydrolases or aminotransferases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).

- Cell-Based Studies : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Derivatives with modified phenyl groups (e.g., halogen substituents) may show enhanced bioactivity .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for amide bond formation or ester hydrolysis. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like proteases. Validate predictions with experimental kinetic data .

Methodological Notes

- Contradictions in Evidence : While emphasizes C18 purification, notes silica gel columns for similar compounds. The choice depends on compound polarity—C18 for polar intermediates, silica for non-polar derivatives.

- Critical Gaps : Limited data exist on the compound’s metabolic pathways. Future studies should incorporate isotopic labeling (e.g., ¹⁴C at the methyl group) to track biotransformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.